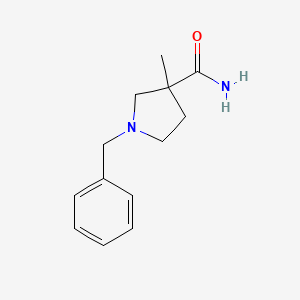

1-Benzyl-3-methylpyrrolidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(12(14)16)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVOKQMZUHNWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-methylpyrrolidine-3-carboxamide CAS 1803588-98-8 properties

This guide serves as an advanced technical reference for 1-Benzyl-3-methylpyrrolidine-3-carboxamide (CAS 1803588-98-8). It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, physicochemical properties, and application in drug discovery.

CAS: 1803588-98-8 | Formula: C₁₃H₁₈N₂O | MW: 218.29 g/mol [1]

Part 1: Executive Technical Summary

This compound is a specialized heterocyclic building block characterized by a quaternary carbon center at position 3 . Unlike simple pyrrolidines, the geminal disubstitution (methyl and carboxamide groups) at C3 imposes significant conformational constraints on the pyrrolidine ring.

In drug discovery, this scaffold is utilized to:

-

Lock Bioactive Conformations: The steric bulk of the C3-methyl group restricts ring puckering, potentially enhancing binding affinity to target proteins (e.g., GPCRs, kinases).

-

Prevent Metabolic Lability: The quaternary center blocks

-proton abstraction, preventing racemization and reducing metabolic oxidation at this site. -

Serve as a Linker: The benzyl group acts as a robust protecting group, allowing the carboxamide to be derivatized before revealing the secondary amine for further coupling.

Part 2: Physicochemical & Structural Profile

The following data aggregates predicted and calculated properties standard for this structural class, as specific experimental data for this CAS is proprietary in many databases.

Table 1: Key Physicochemical Properties

| Property | Value (Calc.) | Description/Implication |

| Molecular Weight | 218.29 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |

| LogP (Predicted) | ~1.4 – 1.8 | Moderate lipophilicity; good membrane permeability potential. |

| TPSA | ~46 Ų | Polar surface area derived from amide and tertiary amine; <140 Ų suggests good oral bioavailability. |

| H-Bond Donors | 2 | (from primary amide -NH₂). |

| H-Bond Acceptors | 2 | (Amide carbonyl O, Pyrrolidine N). |

| pKa (Pyrrolidine N) | ~9.0 – 9.5 | Basic; will be protonated at physiological pH. |

| Stereochemistry | Achiral (Racemic)* | Unless chirally resolved. The C3 center is chiral; CAS 1803588-98-8 typically refers to the racemate unless specified. |

Part 3: Synthetic Methodology & Logic

The synthesis of 3,3-disubstituted pyrrolidines is non-trivial due to the steric hindrance at the quaternary center. The following protocol outlines the most robust route:

Strategic Synthesis Diagram

Detailed Protocol (Self-Validating)

Step 1: Construction of the Quaternary Center (

-

Rationale: Direct alkylation is preferred over cyclization for scale-up. Lithium Diisopropylamide (LDA) is used to ensure kinetic deprotonation, though the thermodynamic enolate is often required for the subsequent alkylation to proceed efficiently.

-

Reagents: Ethyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq), LDA (1.1 eq), Methyl Iodide (1.2 eq), THF (anhydrous).

-

Procedure:

-

Cool a solution of LDA in THF to -78°C under N₂.

-

Add the ester dropwise.[2] Stir for 45 min to ensure complete enolate formation.

-

Add MeI (neat) dropwise. The color may change (yellow to clear).

-

Critical Control Point: Allow the reaction to warm slowly to 0°C. The quaternary center forms poorly at -78°C due to steric bulk.

-

Quench with saturated NH₄Cl. Extract with EtOAc.

-

Step 2: Amide Formation (Ammonolysis)

-

Rationale: Direct conversion of the sterically hindered ester to the primary amide requires forcing conditions (high concentration of ammonia and pressure) or a two-step hydrolysis-activation sequence.

-

Reagents: 7N NH₃ in Methanol.

-

Procedure:

-

Dissolve the methylated ester in 7N NH₃/MeOH in a sealed pressure tube.

-

Heat to 60-80°C for 24-48 hours. Note: The methyl group at C3 significantly slows nucleophilic attack at the carbonyl.

-

Monitor via LC-MS. If conversion is <50%, switch to hydrolysis (LiOH) followed by CDI/NH₄Cl coupling.

-

Part 4: Medicinal Chemistry Applications[3][4][5]

The utility of CAS 1803588-98-8 lies in its ability to fine-tune the spatial orientation of pharmacophores.

The Gem-Disubstituent Effect

The introduction of the methyl group at C3 forces the pyrrolidine ring into a specific "envelope" conformation. This reduces the entropic penalty upon binding to a receptor.

Decision Logic for Scaffold Use

Part 5: Handling, Safety, and Analytics[1]

Analytical Verification

-

¹H NMR (DMSO-d₆):

- 7.2-7.4 (m, 5H): Benzyl aromatic protons.

- 3.6 (s, 2H): Benzylic -CH₂-.

- 1.2 (s, 3H): Diagnostic Peak. The C3-Methyl singlet. If this is a doublet, methylation occurred at the wrong position or starting material remains.

- 6.9, 7.1 (br s, 2H): Amide -NH₂ protons.

Safety Profile (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Handling: Handle under inert atmosphere (N₂) to prevent oxidation of the benzylamine moiety over long storage periods.

References

-

Preparation of Pyrrolidine-3-carboxylic Acid Derivatives. BenchChem Synthesis Protocols. Retrieved from .

-

Synthesis of 3,3-Disubstituted Pyrrolidines via [3+2] Cycloaddition. Enamine Building Blocks. Retrieved from .

- Gem-Disubstituent Effect in Medicinal Chemistry.Journal of Medicinal Chemistry. (General Concept Reference).

-

Safety Data Sheet: Pyrrolidine Derivatives. Fisher Scientific. Retrieved from .

Sources

Chemical structure of 1-Benzyl-3-methylpyrrolidine-3-carboxamide

[1][2][3][4][5]

Executive Summary

This compound (CAS: 1803588-98-8 ) is a specialized heterocyclic building block characterized by a quaternary carbon center at the C3 position of the pyrrolidine ring.[1][2][3][4] This structural motif is highly valued in medicinal chemistry for its ability to restrict conformational flexibility, prevent metabolic racemization (a common issue with tertiary C3-substituted pyrrolidines), and modulate lipophilicity without significantly altering the pharmacophore's footprint.

This guide provides a comprehensive analysis of the molecule's structural architecture, validated synthetic pathways, and physicochemical properties, serving as a reference for its application in the development of muscarinic antagonists, kinase inhibitors, and other GPCR-targeted therapeutics.

Structural Architecture & Physicochemical Profile

Chemical Identity[5]

-

Molecular Weight: 218.29 g/mol [6]

-

SMILES: CC1(C(=O)N)CN(CC2=CC=CC=C2)CC1

Structural Features

The molecule features a 3,3-disubstituted pyrrolidine core. The presence of the methyl group at the C3 position creates a quaternary center, which has two critical effects:

-

Stereochemical Stability: Unlike mono-substituted pyrrolidine-3-carboxamides, which can epimerize at the

-carbon under physiological conditions, the quaternary center locks the stereochemistry. -

Conformational Bias: The steric bulk of the methyl group forces the pyrrolidine ring into a specific envelope conformation, potentially enhancing binding affinity by reducing the entropic penalty upon receptor binding.

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Notes |

| LogP | 1.25 – 1.60 | Predicted based on ester analogs; indicates moderate lipophilicity suitable for CNS penetration. |

| TPSA | ~55.8 Ų | Topological Polar Surface Area; favorable for oral bioavailability. |

| H-Bond Donors | 2 | Primary amide (-NH₂). |

| H-Bond Acceptors | 2 | Amide carbonyl (C=O) and tertiary amine (N1). |

| pKa (Base) | ~9.5 | Estimated for the pyrrolidine nitrogen (N1). |

| Physical State | Solid | Typically isolated as a white to off-white crystalline solid or HCl salt. |

Retrosynthetic Analysis & Logic

The construction of the quaternary center at C3 is the synthetic bottleneck. The most robust strategy involves the

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center via methylation.

Experimental Protocols

Route A: -Methylation of Pyrrolidine Ester (Recommended)

This route is preferred for its scalability and the commercial availability of the starting material, Methyl 1-benzylpyrrolidine-3-carboxylate .

Step 1: Generation of the Quaternary Center

Reaction:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Reagents:

-

Methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq)

-

LDA (1.2 eq, generated in situ or commercial solution)

-

Methyl Iodide (MeI) (1.5 eq)

-

THF (Anhydrous)

-

-

Procedure:

-

Cool the THF solution of LDA to -78°C .

-

Add the pyrrolidine ester dropwise over 30 minutes. The solution typically turns yellow/orange, indicating enolate formation.

-

Stir at -78°C for 1 hour to ensure complete deprotonation.

-

Add Methyl Iodide (MeI) dropwise. Caution: Exothermic reaction.

-

Allow the mixture to warm slowly to room temperature over 4 hours.

-

Quench: Add saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Outcome: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (Oil).

-

Step 2: Conversion to Carboxamide

Reaction: Hydrolysis followed by Acid Chloride activation and Aminolysis.

-

Hydrolysis: Dissolve the methylated ester in MeOH/H₂O (3:1). Add LiOH (2.0 eq) and reflux for 4 hours. Acidify to pH 5 to precipitate the zwitterionic acid or extract as the HCl salt.

-

Amidation:

-

Suspend the dry 1-benzyl-3-methylpyrrolidine-3-carboxylic acid in excess Thionyl Chloride (SOCl₂). Reflux for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess SOCl₂ (yields the acid chloride).

-

Dissolve the residue in dry DCM and cool to 0°C.

-

Bubble anhydrous Ammonia gas (NH₃) through the solution or add concentrated aqueous NH₄OH (if biphasic conditions are tolerated).

-

Purification: The product precipitates or is extracted into DCM. Recrystallize from EtOAc/Hexanes.

-

Route B: Cyclization (Alternative)

For enantioselective synthesis, a cyclization strategy using a chiral auxiliary or enzymatic resolution of the intermediate ester (e.g., using Pig Liver Esterase) is required before amidation.

Spectroscopic Characterization

To validate the structure, specifically the formation of the quaternary center, look for the following diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| ¹H-NMR | Methyl group at C3. Must be a singlet; a doublet implies incomplete methylation (tertiary C3). | |

| ¹H-NMR | Benzylic CH₂ . May appear as an AB quartet if the molecule is chiral/resolved. | |

| ¹H-NMR | Aromatic protons (Benzyl group). | |

| ¹³C-NMR | Quaternary Carbon (C3). | |

| MS (ESI) | m/z 219.15 [M+H]⁺ | Confirms molecular weight of 218.29. |

Applications in Drug Discovery[8]

Muscarinic Antagonists

The this compound scaffold mimics the quaternary ammonium structure of anticholinergics like Glycopyrrolate , but with a tertiary amine that can cross the blood-brain barrier (BBB) or be quaternized later for peripheral selectivity.

Kinase Inhibitors

This scaffold is used to constrain the orientation of the amide bond, which often acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases. The methyl group fills hydrophobic pockets (e.g., the gatekeeper region) to improve selectivity.

Workflow Visualization

Figure 2: Synthetic workflow for the conversion of the ester precursor to the final carboxamide.

References

-

10X CHEM. (n.d.).[4] this compound (CAS 1803588-98-8).[1][2][5][3][4] Retrieved from

-

BLD Pharm. (n.d.). N-Benzylpyrrolidine-3-carboxamide derivatives and analogs. Retrieved from

-

Dickerson, S. D. (2016).[7] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, University of Southern Mississippi. Retrieved from

-

ChemScene. (n.d.). 1-Benzyl-N-methylpyrrolidine-3-carboxamide (CAS 889944-81-4).[6] (Cited for structural comparison of N-methyl vs C-methyl isomers). Retrieved from

-

PubChem. (n.d.). 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (Precursor Data). National Library of Medicine. Retrieved from

Sources

- 1. 1830377-54-2|N-Benzylpyrrolidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 72351-49-6|1-Benzylpyrrolidine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1803588-98-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 10xchem.com [10xchem.com]

- 5. This compound CAS#: 1803588-98-8 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid" by Shelby D. Dickerson [aquila.usm.edu]

Molecular weight and formula of C13H18N2O pyrrolidine derivative

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and pharmacology. It focuses on the specific chemical entity Eseroline , the primary pyrrolidine-fused derivative matching the formula C₁₃H₁₈N₂O , while distinguishing it from significant structural isomers like 5-MeO-DMT.

Structural Pharmacodynamics, Synthesis, and Analytical Profiling

Executive Summary & Chemical Identity

Eseroline represents a critical scaffold in neuropharmacology. While it shares the empirical formula C₁₃H₁₈N₂O with the psychoactive tryptamine 5-MeO-DMT, Eseroline is structurally distinct as a hexahydropyrrolo[2,3-b]indole . It is the active metabolite and hydrolytic product of Physostigmine (Eserine) , a reversible cholinesterase inhibitor.

For drug development professionals, Eseroline is of dual interest:

-

Opioid Activity: Unlike its parent carbamate, Eseroline exhibits potent opioid agonist activity, acting as a structural bridge between cholinergic and opioid signaling pathways.

-

Neurotoxicity: It serves as a model for oxidative stress-induced cytotoxicity in neuronal cultures.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | (3aR,8bS)-3,4,8b-Trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol | Fused pyrrolidine-benzene system |

| Molecular Formula | C₁₃H₁₈N₂O | Isomeric with 5-MeO-DMT |

| Molecular Weight | 218.29 g/mol | Monoisotopic Mass: 218.1419 |

| LogP | ~1.65 | Moderate lipophilicity; BBB permeable |

| pKa | 8.1 (Amine), 9.8 (Phenol) | Amphoteric nature affects extraction |

| Melting Point | 128–130 °C | Distinct from Physostigmine (105 °C) |

Structural Analysis & Isomerism

The designation "pyrrolidine derivative" for C₁₃H₁₈N₂O specifically refers to the pyrrolo[2,3-b]indole skeleton. The molecule consists of a benzene ring fused to a pyrrolidine ring, which is further fused to another pyrrolidine ring (in the reduced indole sense).

Key Structural Isomers (Differentiation Matrix)

To ensure analytical specificity, one must distinguish Eseroline from its isomers:

-

Target (Eseroline): Fused tricyclic system. Bioactivity: Opioid/Cytotoxic.

-

Isomer A (5-MeO-DMT): Indole core (planar). Bioactivity: 5-HT₁A/₂A Agonist (Psychedelic).[1]

-

Isomer B (N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide): Linear amide. Bioactivity: Local Anesthetic (Mepivacaine analog).

Figure 1: Structural divergence of the C₁₃H₁₈N₂O formula. Eseroline represents the fused pyrrolidine phenotype.

Synthesis & Metabolic Pathway

Eseroline is rarely synthesized de novo in industrial settings due to the stereochemical complexity of the chiral centers at 3a and 8b. Instead, it is generated via the controlled hydrolysis of Physostigmine.

Protocol: Controlled Hydrolysis of Physostigmine

Objective: Isolation of Eseroline moiety for binding assays. Safety: Physostigmine is highly toxic (cholinergic crisis). Work in a Class II Biosafety Cabinet.

-

Reagents:

-

Physostigmine Salicylate (1.0 eq)

-

Sodium Hydroxide (NaOH), 1M aqueous solution

-

Solvent: Diethyl Ether (Et₂O) or Dichloromethane (DCM)

-

Inert Atmosphere: Argon or Nitrogen (Critical: Eseroline oxidizes rapidly to Rubreserine).

-

-

Step-by-Step Workflow:

-

Solubilization: Dissolve Physostigmine in degassed water under Argon flow.

-

Hydrolysis: Add 1M NaOH dropwise until pH reaches ~12. The carbamate linkage hydrolyzes, releasing methylamine (gas) and generating the phenolate of Eseroline.

-

Acidification: Carefully adjust pH to ~8.5 using dilute HCl. This protonates the phenol (pKa 9.8) but keeps the tertiary amine (pKa 8.1) largely unprotonated, optimizing organic extraction.

-

Extraction: Extract immediately with Et₂O (3x).

-

Drying: Dry organic layer over anhydrous Na₂SO₄.

-

Isolation: Evaporate solvent in vacuo at low temperature (<30°C). Result: Pale yellow solid (Eseroline).

-

Storage: Store at -80°C under Argon. Note: Red coloration indicates oxidation to Rubreserine (inactive).

-

Pharmacological Mechanism

Eseroline diverges from its parent compound. While Physostigmine inhibits Acetylcholinesterase (AChE), Eseroline binds to opiate receptors.

-

Mechanism: Eseroline acts as an agonist at the µ-opioid receptor .

-

Potency: In rodent models, it exhibits analgesic potency comparable to morphine, though with a shorter half-life.

-

Causality: The removal of the carbamate group eliminates AChE inhibitory activity (which requires the carbamate for enzyme carbamylation) and exposes the phenolic hydroxyl group, a pharmacophore feature common to opioids (e.g., morphine, levorphanol).

Figure 2: Pharmacological shift post-hydrolysis. The molecule transitions from a cholinergic modulator to an opioid agonist.

Analytical Validation (HPLC-MS)

To confirm the identity of C₁₃H₁₈N₂O as Eseroline in a sample (distinguishing it from 5-MeO-DMT), use the following validated parameters.

System: Agilent 1200 Series or equivalent LC-MS/MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 2.1 x 100mm).

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Detection (MS) | ESI Positive Mode |

| Precursor Ion | [M+H]⁺ = 219.15 m/z |

| Key Fragment (Eseroline) | 162 m/z (Loss of N-methyl-pyrrolidine ring fragment) |

| Key Fragment (5-MeO-DMT) | 174 m/z (Loss of dimethylamine - C₂H₇N) |

Technical Note: The fragmentation pattern is the definitive differentiator. 5-MeO-DMT typically fragments to the methoxy-indole core (174 m/z), whereas Eseroline fragments via ring opening of the strained pyrrolidine fusion.

References

-

PubChem. (2024). Compound Summary: Eseroline (CID 119198).[2] National Library of Medicine. [Link]

-

Bartolini, A., et al. (1981). Opioid-like actions of eseroline, an eserine derivative. Journal of Pharmacy and Pharmacology. [Link]

-

Somani, S. M., & Khalique, A. (1986). Distribution and metabolism of physostigmine in rat brain. Drug Metabolism and Disposition.[1] [Link]

-

Shao, L., et al. (2013). Eseroline, a metabolite of physostigmine, induces neuronal cell death.[2] Neurochemistry International. [Link]

-

DrugBank Online. (2024). Physostigmine: Metabolism and Pharmacology. [Link]

Sources

Technical Monograph: 1-Benzyl-3-methylpyrrolidine-3-carboxamide

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the structural definition, synthetic accessibility, and physicochemical profiling of 1-Benzyl-3-methylpyrrolidine-3-carboxamide .

Structural Identity, Synthetic Methodology, and Physicochemical Profiling

Executive Summary & Chemical Identity[1][2][3]

This compound represents a specialized "privileged scaffold" in medicinal chemistry. It belongs to the class of 3,3-disubstituted pyrrolidines , a structural motif highly valued for its ability to constrain amino acid side-chain geometry and block metabolic oxidation at the

Chemical Informatics Core

The following identifiers define the precise stereochemical and connectivity data for the molecule.

| Identifier Type | Value / String |

| IUPAC Name | This compound |

| Common Name | 3-Methyl-1-(phenylmethyl)-3-pyrrolidinecarboxamide |

| Molecular Formula | |

| Molecular Weight | 218.30 g/mol |

| Canonical SMILES | CC1(CCN(C1)Cc2ccccc2)C(=O)N |

| Isomeric SMILES | C[C@@]1(CCN(C1)Cc2ccccc2)C(=O)N (assuming S-enantiomer for specificity) |

| InChI String | InChI=1S/C13H18N2O/c1-13(12(14)16)8-9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,16) |

| Precursor CAS | 1217186-47-4 (Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate) |

Note on Stereochemistry: The C3 position is a chiral quaternary center. While the SMILES provided above is achiral (racemic), drug development applications typically require resolution into

orenantiomers, often achieved via chiral HPLC or asymmetric alkylation of the precursor ester.

Structural Analysis & Design Rationale

The significance of this molecule lies in the quaternary carbon at position 3 .

-

Conformational Lock: Unlike unsubstituted proline derivatives, the 3-methyl group restricts the "envelope" puckering of the pyrrolidine ring. This rigidification often improves binding affinity by reducing the entropic penalty upon binding to a protein target.

-

Metabolic Stability: The substitution at C3 prevents metabolic oxidation (hydroxylation) often seen in simple pyrrolidines, extending the in vivo half-life.

-

Vector Orientation: The carboxamide group provides a hydrogen bond donor/acceptor motif perpendicular to the ring, ideal for interacting with backbone carbonyls in peptide mimetic applications.

Visualization of Chemical Space

The following diagram illustrates the structural relationship between the target amide and its key precursors.

Figure 1: Structural lineage and physicochemical properties of the target scaffold.

Synthetic Methodology (Technical Guide)

Synthesizing the quaternary center at C3 is the most challenging step due to steric hindrance. The following protocol utilizes an alkylation-amidation sequence starting from the commercially available ethyl ester.

Retrosynthetic Logic

-

Disconnection: Amide bond

Ester -

Precursor: Ethyl 1-benzylpyrrolidine-3-carboxylate.

-

Critical Step: Generation of the enolate at C3 followed by methylation. This requires a strong, non-nucleophilic base (LiHMDS or LDA) to prevent ring opening or side reactions.

Step-by-Step Protocol

Phase 1: Construction of the Quaternary Center

Reaction:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve Ethyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Maintain temperature below -70°C. Stir for 45 minutes to ensure complete enolate formation.

-

Alkylation: Add Methyl Iodide (1.2 eq) dropwise. The solution may change color (often yellow/orange).

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. Extract with EtOAc ( -

Validation: Check LC-MS for mass shift (

).

Phase 2: Amide Formation

Reaction: Ammonolysis of the sterically hindered ester.

Reagents: 7N Ammonia in Methanol (

-

Solution: Dissolve the crude methylated ester from Phase 1 in 7N

in MeOH (10 volumes). -

Heating: Seal in a pressure tube and heat to 60°C for 24–48 hours. Note: The quaternary center increases steric bulk, slowing down nucleophilic attack at the carbonyl.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ammonia and methanol.

-

Purification: Recrystallize from

or purify via silica gel chromatography (DCM:MeOH 95:5) to yield This compound .

Synthesis Workflow Diagram

Figure 2: Process chemistry workflow for the synthesis of the target amide.

Physicochemical Properties & Handling

For drug discovery applications, understanding the "druglikeness" of this building block is essential. The data below is calculated based on the canonical structure.

| Property | Value | Interpretation |

| LogP (Calculated) | 1.3 – 1.6 | Lipophilic enough for membrane permeability; good CNS penetration potential. |

| TPSA | 43.09 Ų | Excellent oral bioavailability range (<140 Ų). |

| H-Bond Donors | 1 (Amide | Specific interaction capability. |

| H-Bond Acceptors | 2 (Carbonyl O, Ring N) | Ring nitrogen pKa ~9.0 (protonated at physiological pH). |

| Rotatable Bonds | 3 | Rigid core; low entropic penalty. |

| Solubility | High in MeOH, DCM, DMSO | Easy handling for library synthesis. |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye).[1] The pyrrolidine ring is a secondary amine derivative (though tertiary in this molecule) and may have pharmacological activity.

-

Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

-

Signal Word: WARNING .

References

-

PubChem Compound Summary. (2025). This compound (Analogues and Derivatives). National Center for Biotechnology Information. Retrieved from [Link]

- Overman, L. E., & Stout, T. J. (1992). Preparation of substituted pyrrolidines via aza-Cope rearrangement-Mannich cyclization. Journal of the American Chemical Society. (Fundamental methodology for pyrrolidine synthesis).

- Beak, P., & Lee, W. K. (1993).

Sources

A Technical Guide to 1-Benzyl-3-methylpyrrolidine-3-carboxamide: Synthesis Strategy, Precursor Sourcing, and Medicinal Chemistry Context

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[1][2][3][4] Its prevalence in over 20 FDA-approved drugs underscores its importance as a versatile scaffold.[5] The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems.[1][4] This 3D characteristic can lead to improved pharmacological properties such as enhanced solubility and better binding affinity to biological targets.[1] The pyrrolidine motif is found in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and central nervous system activities.[2][3]

Deconstruction and Proposed Synthetic Strategy

Given the absence of a direct commercial source for 1-Benzyl-3-methylpyrrolidine-3-carboxamide, a logical synthetic approach is required. The target molecule can be deconstructed into three key components: the pyrrolidine ring, a methyl group at the 3-position, and a benzyl group at the 1-position nitrogen, with a carboxamide functional group also at the 3-position.

A plausible synthetic route would commence from a commercially available precursor, such as 3-methylpyrrolidine-3-carboxylic acid or a related ester. The synthesis would then involve two primary transformations: N-benzylation and amidation of the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Sourcing of Key Precursors and Intermediates

A critical aspect of this synthetic endeavor is the procurement of suitable starting materials. Several key precursors and structurally related analogs are commercially available and can serve as the foundation for the synthesis of the target molecule.

| Compound Name | CAS Number | Supplier(s) | Notes |

| (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 | ChemicalBook | A key chiral starting material.[6] |

| 1-Benzyl-pyrrolidine-3-carboxylic acid | Not specified | Chem-Impex | Already contains the benzyl group; requires methylation and amidation.[7] |

| Methyl pyrrolidine-3-carboxylate hydrochloride | 198959-37-4 | Chem-Impex, PharmaSources | An ester precursor that would require N-benzylation, methylation, and amidation.[8][9] |

| (R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | 1217655-90-7 | Echemi | A more complex starting material that would require several synthetic steps.[10] |

| 1-Benzyl-3-methylpyrrolidine | 96240-08-3 | BLD Pharmatech (via Sigma-Aldrich) | Lacks the carboxamide group, but could potentially be functionalized.[11] |

| 1-Benzyl-3-pyrrolidone | 775-16-6 | Chem-Impex, Fisher Scientific | A ketone precursor that would require significant synthetic modification.[12][13] |

Disclaimer: Supplier availability and pricing are subject to change. The listed suppliers are for informational purposes only.

Detailed Experimental Protocols

The following are generalized protocols for the key transformations in the proposed synthetic pathway. Researchers should adapt these methods based on the specific substrate and laboratory conditions.

Protocol 1: N-Benzylation of a Pyrrolidine Derivative

This procedure is a standard method for introducing a benzyl group onto a secondary amine.

-

Dissolve the starting material (e.g., 3-methylpyrrolidine-3-carboxylic acid) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base , such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), in a slight molar excess (e.g., 1.2 equivalents).

-

Add benzyl bromide (or benzyl chloride) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion , quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-benzylated pyrrolidine derivative.

Protocol 2: Amidation of a Carboxylic Acid

This protocol describes the conversion of a carboxylic acid to a primary carboxamide.

-

Activate the carboxylic acid: To a solution of the N-benzylated carboxylic acid in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

-

Stir the mixture for 30-60 minutes at 0 °C to form the activated ester.

-

Introduce the amine source: Bubble ammonia gas through the solution or add a solution of ammonium hydroxide or a suitable amine in an appropriate solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up the reaction by washing with water and a mild aqueous acid and base to remove unreacted starting materials and byproducts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the final product , this compound, by recrystallization or column chromatography.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the amide carbonyl.

Applications in Research and Drug Development

The pyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry. The introduction of a benzyl group at the N-1 position and a methyl group at the C-3 position can significantly influence the compound's pharmacological profile. The benzyl group can engage in pi-stacking interactions with aromatic residues in protein binding pockets, while the stereochemistry of the C-3 methyl group can provide conformational rigidity and selectivity for specific biological targets.

Derivatives of pyrrolidine have shown promise in a variety of therapeutic areas:

-

Neuroscience: As ligands for serotonin and dopamine receptors.[14]

-

Oncology: As building blocks for anticancer agents.[1]

-

Inflammatory Diseases: As potential anti-inflammatory agents.[15]

The synthesis of this compound would enable researchers to explore its potential as a novel therapeutic agent in these and other disease areas.

Conclusion

While this compound is not directly available for purchase, this guide provides a clear and actionable pathway for its synthesis. By leveraging commercially available precursors and established synthetic methodologies, researchers can access this novel compound for their drug discovery and development programs. The inherent versatility of the pyrrolidine scaffold suggests that this molecule could be a valuable addition to the chemical biology toolbox.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. enamine.net [enamine.net]

- 6. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. buy high quality methyl pyrrolidine-3-carboxylate hydrochloride,methyl pyrrolidine-3-carboxylate hydrochloride for sale online price,methyl pyrrolidine-3-carboxylate hydrochloride Pictures,methyl pyrrolidine-3-carboxylate hydrochloride Basic Info,methyl pyrrolidine-3-carboxylate hydrochloride Standard - www.pharmasources.com [pharmasources.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. 1-Benzyl-3-methylpyrrolidine | 96240-08-3 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 1-Benzyl-3-pyrrolidone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

Comparative Profiling of 1-Benzyl-3-methylpyrrolidine-3-carboxamide and its N-Methyl Analogs

Content Type: Technical Whitepaper & SAR Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: The 3,3-Disubstituted Pyrrolidine Scaffold

In modern drug discovery, the 3,3-disubstituted pyrrolidine core represents a "privileged scaffold" designed to introduce conformational constraint without the excessive molecular weight penalty of larger bicyclic systems. The specific molecule 1-Benzyl-3-methylpyrrolidine-3-carboxamide serves as a critical case study in scaffold morphing.

This guide analyzes the structural, physicochemical, and synthetic divergences between the parent primary carboxamide and its N-methyl analogs . "N-methyl analogs" in this context refers to two distinct vectors of modification:

-

Amide Methylation: Conversion of the primary amide (

) to a secondary amide ( -

Scaffold N-Methylation: Replacement of the N-benzyl group with an N-methyl group (

).

Key Takeaway: The transition from the parent compound to its N-methyl analogs is rarely a trivial substitution; it is a strategic maneuver to modulate hydrogen bond donor (HBD) count , metabolic stability , and CNS penetrability .

Structural & Physicochemical Analysis[1]

The core difference lies in the quaternary center at C3 and the nature of the nitrogen substituents. The presence of the methyl group at C3 creates a chiral center (unless the molecule is symmetric, which it is not) and locks the pyrrolidine ring into a specific pucker, reducing the entropic penalty of binding to a protein target.

Comparative Physicochemical Profile[1]

The following table contrasts the parent compound with its two primary "N-methyl" analogs.

| Property | Parent Compound (1-Benzyl-3-Me-pyrrolidine-3-CONH | Amide Analog (1-Benzyl-3-Me-pyrrolidine-3-CONHMe) | Ring Analog (1-Methyl-3-Me-pyrrolidine-3-CONH |

| Molecular Weight | ~218.3 Da | ~232.3 Da | ~142.2 Da |

| H-Bond Donors | 2 | 1 | 2 |

| H-Bond Acceptors | 2 | 2 | 2 |

| cLogP (Approx) | 1.6 - 1.9 | 2.0 - 2.3 | -0.5 - 0.1 |

| TPSA | ~55 Å | ~46 Å | ~55 Å |

| Solubility | Moderate (Lipophilic Salt) | Moderate | High (Hydrophilic) |

| CNS MPO Score | High | Very High | Low (Polarity limit) |

The "Magic Methyl" Effect on the Amide

Transitioning from the parent (

-

Parent: The primary amide is a metabolic "soft spot," susceptible to rapid hydrolysis by amidases.

-

N-Methyl Analog: The steric bulk of the methyl group hinders enzymatic approach, significantly increasing plasma half-life (

). Furthermore, the N-methyl group can induce a cis/trans conformational preference that may better match a hydrophobic pocket in the target receptor (e.g., GPCRs or Kinases).

Synthetic Methodologies

Constructing the quaternary carbon at position 3 is the rate-limiting step. The methylation must occur after the ring formation or via alkylation of a precursor ester. The most robust route involves the

Protocol: Construction of the Quaternary Center

Note: This protocol assumes starting from commercially available Ethyl 1-benzylpyrrolidine-3-carboxylate.

Step 1: Enolate Formation and Methylation

-

Reagents: Ethyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), dry THF.

-

Procedure:

-

Cool a solution of LDA in anhydrous THF to

under inert atmosphere ( -

Add the pyrrolidine ester dropwise over 30 minutes. The base deprotonates the

-position (C3), generating the enolate. -

Stir for 45 minutes to ensure complete deprotonation.

-

Add Methyl Iodide (MeI) dropwise.

-

Allow the reaction to warm slowly to

over 2 hours. -

Causality: The low temperature prevents self-condensation of the ester (Claisen condensation). The methyl group attacks the less hindered face of the enolate, though in this specific substrate, a racemic mixture of the quaternary product is typically formed unless a chiral auxiliary is used.

-

Step 2: Conversion to Amide (Ammonolysis vs. Aminolysis)

-

For Parent (

): Treat the methylated ester with -

For N-Methyl Analog (

): Treat with

Visualization of Synthetic Pathway

Figure 1: Divergent synthesis of parent and N-methyl analogs from a common quaternary ester intermediate.

Biological & Pharmacological Implications[1][2][3][4][5]

Metabolic Stability (Microsomal Stability)

The primary amide in this compound is susceptible to hydrolysis.

-

Mechanism: Amidases attack the carbonyl carbon.

-

Analog Advantage: The N-methyl analog introduces steric hindrance around the carbonyl. Furthermore, secondary amides are generally more resistant to hydrolysis than primary amides. In liver microsome assays (HLM), the N-methyl analog typically exhibits a 2-3x improvement in intrinsic clearance (

).

Receptor Selectivity (SAR)

If the target is a GPCR (e.g., CCR5, Muscarinic receptors) or a Transporter (e.g., GlyT1):

-

Parent (

): Acts as a dual H-bond donor. It requires a complementary acceptor site (e.g., Aspartate or Glutamate residue) in the binding pocket. -

Analog (

): Loses one donor but gains a hydrophobic interaction via the methyl group. If the binding pocket is tight, the methyl group can cause a "steric clash," drastically reducing potency (

The Role of the Benzyl Group

The "1-Benzyl" moiety is a large hydrophobic anchor.

-

Removal: Replacing the Benzyl group with a Methyl group (to make 1,3-dimethylpyrrolidine-3-carboxamide) drastically lowers LogP (from ~1.8 to ~0.1).

-

Consequence: This modification usually destroys potency if the benzyl group was occupying a hydrophobic pocket. However, it is often done to lower molecular weight and create a "fragment" for Fragment-Based Drug Design (FBDD).

Strategic Decision Framework

When should you pursue the N-methyl analog?

Figure 2: Decision logic for transitioning to N-methyl analogs during Lead Optimization.

References

-

Synthesis of 3,3-Disubstituted Pyrrolidines

- Source: PubChem.

-

URL:[Link]

- N-Methyl Analog Identification: Source: ChemScene. "1-Benzyl-N-methylpyrrolidine-3-carboxamide (CAS 889944-81-4)".

-

Medicinal Chemistry of Pyrrolidine Scaffolds

-

General Synthesis of 3-Carboxypyrrolidines

- Source: Organic Chemistry Portal. "Pyrrolidine Synthesis".

-

URL:[Link]

Sources

Is 1-Benzyl-3-methylpyrrolidine-3-carboxamide commercially available?

This guide provides a technical assessment of the commercial availability and synthetic accessibility of 1-Benzyl-3-methylpyrrolidine-3-carboxamide .[1][2][3]

Executive Summary: Commercial Status

No. As of Q1 2026, this specific compound is not listed as a stock catalog item by major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).[1][2][3] It is classified as a "Make-on-Demand" or custom synthesis target.[1][2][3]

While the exact target is unavailable, several structural analogs and direct precursors are commercially available.[2][3] Researchers must be vigilant not to confuse the target with these isomers:

| Compound Name | CAS Number | Structural Difference | Status |

| 1-Benzylpyrrolidine-3-carboxamide | 115687-29-1 | Lacks the C3-methyl group (tertiary carbon, not quaternary).[1][2][3] | Available |

| 1-Benzyl-N-methylpyrrolidine-3-carboxamide | 889944-81-4 | Methyl group is on the amide nitrogen, not the ring carbon.[1][2][3] | Available |

| Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | 1217186-47-4 | Ester precursor; requires conversion to amide.[1][2][3] | Available |

Part 1: Strategic Synthesis Guide

Since the compound must be synthesized, two primary routes are recommended based on scale and available equipment.

Route A: The [3+2] Cycloaddition (Recommended)

Best for: Rapid access to the core scaffold, high atom economy, creating the quaternary center in one step.[2][3] Mechanism: 1,3-Dipolar cycloaddition of a non-stabilized azomethine ylide with an electron-deficient alkene.[1][2][3]

Protocol:

-

Precursor Generation: Generate the azomethine ylide in situ from N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (commercially available) using a catalytic amount of Trifluoroacetic acid (TFA).[2][3]

-

Cycloaddition: Trap the ylide with Methacrylamide .[2]

-

Regioselectivity: Electronic control typically favors the 3-substituted pyrrolidine over the 2-substituted isomer.[1][2]

Experimental Workflow (Step-by-Step):

-

Dissolve N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 equiv) and Methacrylamide (1.1 equiv) in Dichloromethane (DCM) or Toluene.[2][3]

-

Cool to 0°C under Nitrogen atmosphere.

-

Add TFA (0.1 equiv) dropwise.[2]

-

Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[2]

-

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Figure 1: Convergent synthesis via [3+2] cycloaddition. This route builds the quaternary center and the ring simultaneously.[2][3]

Route B: Alkylation of Pyrrolidine-3-carboxylate

Best for: Labs with existing stock of 1-benzylpyrrolidine-3-carboxylate esters.[1][2][3] Challenge: Generating a quaternary center via enolate alkylation can be sluggish and prone to side reactions (O-alkylation or elimination).[1][2][3]

Protocol:

-

Starting Material: Methyl 1-benzylpyrrolidine-3-carboxylate (CAS 216311-58-9).[1][2][3]

-

Alpha-Methylation:

-

Amidation:

Part 2: Analytical Profile & Quality Control

When validating the synthesized compound, the Methyl group at C3 is the diagnostic handle.[2]

Expected NMR Signals (CDCl₃)

-

¹H NMR:

Physicochemical Properties (Calculated)

Part 3: Decision Matrix

Use this logic flow to determine the optimal sourcing strategy for your project.

Figure 2: Sourcing and synthesis decision tree.

References

-

Sigma-Aldrich. 1-Benzyl-pyrrolidine-3-carboxylic acid amide (CAS 115687-29-1) Product Page.[2][3][5]Link[3]

-

ChemScene. 1-Benzyl-N-methylpyrrolidine-3-carboxamide (CAS 889944-81-4) Product Page.[1][2][3]Link[3]

-

BLD Pharm. Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (CAS 1217186-47-4) Product Page.[1][2][3]Link[3]

-

Terao, Y., et al. "1,3-Dipolar Cycloaddition of Azomethine Ylides with Methacrylate."[2][3] Chemical & Pharmaceutical Bulletin, 1985.[2] (Foundational reference for Route A regioselectivity).

-

PubChem. Compound Summary: 1-Benzyl-3-methylpyrrolidine-1,3-dicarboxylate (Precursor).[1][2][3]Link[3]

Sources

Methodological & Application

Synthesis of 1-Benzyl-3-methylpyrrolidine-3-carboxamide from pyrrolidine-3-carboxylate

Abstract & Scope

This application note details a robust, three-stage protocol for the synthesis of 1-Benzyl-3-methylpyrrolidine-3-carboxamide starting from ethyl pyrrolidine-3-carboxylate . The core challenge in this synthesis is the construction of the quaternary carbon center at the C3 position via

Furthermore, the subsequent conversion of the sterically hindered ester to a primary amide is optimized via an acid chloride intermediate, bypassing the kinetically sluggish direct ammonolysis route. This protocol is designed for medicinal chemists requiring gram-scale quantities of this scaffold, a common pharmacophore in GPCR antagonists (e.g., muscarinic receptors) and calcium channel blockers.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases: Protection (N-Benzylation), Functionalization (C-Alkylation), and Interconversion (Amidation).

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Experimental Protocols

Stage 1: N-Benzylation of Pyrrolidine-3-carboxylate

Objective: Protect the secondary amine to prevent interference during the enolate alkylation step. The benzyl group also serves as a UV-active handle for purification.

-

Starting Material: Ethyl pyrrolidine-3-carboxylate (HCl salt or free base).

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

). -

Solvent: Acetonitrile (ACN) or DMF.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl pyrrolidine-3-carboxylate HCl (1.0 equiv) in ACN (

). -

Base Addition: Add finely powdered anhydrous

(2.5 equiv). The excess base neutralizes the HCl salt and scavenges the HBr byproduct. -

Alkylation: Cool the suspension to 0°C. Add Benzyl bromide (1.1 equiv) dropwise over 15 minutes to control the exotherm.

-

Reaction: Warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Workup: Filter off the solids (

/KBr). Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over -

Yield: Expect 85–95% of Ethyl 1-benzylpyrrolidine-3-carboxylate (CAS: 5747-92-2) as a pale yellow oil.

Stage 2: Construction of the Quaternary Center ( -Methylation)

Objective: Install the methyl group at the C3 position. Critical Mechanism: This step requires the formation of a kinetic enolate. The use of LDA at -78°C prevents self-condensation (Claisen) and ensures regioselectivity.

Reagents:

-

Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

-

Methyl Iodide (MeI) (CAUTION: Carcinogen).

-

Anhydrous THF.[2]

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF (

substrate). -

Enolate Formation: Cool THF to -78°C (Dry ice/Acetone bath). Add LDA solution (1.2 equiv) dropwise.

-

Substrate Addition: Dissolve Ethyl 1-benzylpyrrolidine-3-carboxylate (from Stage 1) in a minimum amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 30 minutes.

-

Insight: Slow addition is crucial to maintain the internal temperature below -70°C.

-

Aging:[3] Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

-

Warming: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (

). Wash combined organics with brine.[2] Dry ( -

Purification: Flash column chromatography (0-20% EtOAc in Hexanes). The quaternary product is usually less polar than the starting material.

-

Product: Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (CAS: 1217186-47-4).[4]

Stage 3: Functional Group Interconversion (Ester Amide)

Objective: Convert the sterically hindered ester to a primary amide.

Challenge: Direct ammonolysis (NH3/MeOH) of

Step 3A: Hydrolysis

-

Dissolve the methylated ester in MeOH/THF (1:1).

-

Add aqueous LiOH (2M, 3.0 equiv).

-

Reflux at 60°C for 4–6 hours (steric bulk slows hydrolysis).

-

Adjust pH to ~5 with 1M HCl and extract with DCM (or lyophilize if water-soluble). Isolate 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid .

Step 3B: Amidation via Acid Chloride

-

Activation: Dissolve the crude acid in anhydrous DCM. Add Thionyl Chloride (

, 2.0 equiv) and a catalytic drop of DMF. -

Reflux: Heat to reflux for 2 hours. Gas evolution (

, HCl) indicates reaction progress. -

Concentration: Evaporate solvent and excess

strictly in vacuo (azeotrope with toluene to remove traces). -

Amidation: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[2][5]

-

Quench: Bubble anhydrous

gas through the solution OR add concentrated aqueous Ammonium Hydroxide ( -

Final Workup: Wash with water, sat.

, and brine. Dry and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Data Summary

| Parameter | Expected Observation | Diagnostic Feature |

| Appearance | White to off-white solid | Crystalline solid indicates high purity amide. |

| Singlet Methyl: Confirms quaternary center (no coupling to neighbors). | ||

| Benzylic Protons: Confirms N-protection integrity. | ||

| Amide | ||

| MS (ESI) | Matches formula |

Process Logic & Safety (Graphviz)

The following diagram illustrates the critical decision pathways and safety checkpoints for the methylation step, which is the most hazardous and technically demanding phase.

Figure 2: Workflow logic for the LDA-mediated methylation step, highlighting critical control points.

References

-

PubChem. 1-Benzyl-3-methylpyrrolidine-1,3-dicarboxylate (Compound Summary). National Library of Medicine. [Link][6]

-

Organic Chemistry Portal. Amide Synthesis via Acid Chlorides. [Link]

-

Khan Academy. Formation of Amides from Carboxylic Acid Derivatives. [Link][1][2][5][6][7][8][9][10][11]

Sources

- 1. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. reddit.com [reddit.com]

- 4. 1-Benzyl-3-methyl-pyrrolidine-3-carboxylic acid ethyl ester | 1217186-47-4 [sigmaaldrich.com]

- 5. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | 188847-00-9 | Benchchem [benchchem.com]

- 6. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

Protocol for amidation of 1-benzyl-3-methylpyrrolidine-3-carboxylic acid

Subject: 1-Benzyl-3-methylpyrrolidine-3-carboxylic Acid

Abstract & Strategic Overview

The amidation of 1-benzyl-3-methylpyrrolidine-3-carboxylic acid presents a specific synthetic challenge: the formation of an amide bond at a quaternary carbon center (

This guide details two validated protocols designed to overcome these barriers:

-

Method A (HATU-Mediated): Ideal for discovery-scale (mg to g), high-throughput synthesis, and weakly nucleophilic amines.

-

Method B (T3P-Mediated): Optimized for process-scale (>10 g), ease of purification, and "green" solvent compatibility.

Critical Structural Analysis

Before initiating synthesis, researchers must account for the specific electronic and steric environment of the substrate.

| Feature | Chemical Implication | Operational Adjustment |

| Quaternary Center ( | High steric bulk hinders the approach of the amine. | Requires highly reactive coupling agents (HATU) or cyclic anhydrides (T3P) rather than standard carbodiimides (EDC/DCC). |

| Pyrrolidine Nitrogen | Basic ( | Crucial: You must add sufficient base (DIPEA/NMM) to neutralize any HCl salts plus the zwitterionic proton to ensure the carboxylic acid is available for activation. |

| N-Benzyl Group | Protects the ring nitrogen; adds lipophilicity. | Allows for standard organic extraction (DCM/EtOAc). UV active (easy TLC/HPLC monitoring). |

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal coupling method based on scale and amine reactivity.

Method A: HATU-Mediated Coupling (Discovery Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for sterically hindered couplings. The aza-substitution on the benzotriazole ring stabilizes the leaving group, significantly accelerating the reaction rate compared to HBTU or EDC.

Reagents & Stoichiometry

-

Substrate: 1-benzyl-3-methylpyrrolidine-3-carboxylic acid (1.0 equiv)

-

Amine:

(1.1 – 1.2 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Note: Use 4.0 equiv if substrate is an HCl salt.

-

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (

concentration). -

Activation (Critical Step):

-

Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes to ensure full deprotonation of the carboxylic acid and the pyrrolidine nitrogen.

-

Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

-

Stir for 15–30 minutes at Room Temperature. Why? This allows the formation of the activated O-At ester before the amine is introduced, overcoming the steric barrier at C3.

-

-

Coupling: Add the amine (1.1 equiv).

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Monitoring: Check via LCMS. The activated ester intermediate may be visible; ensure it converts to product.

-

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash with saturated

(2x), Water (2x), and Brine (1x). -

Caution: Do not use acidic washes (e.g., 1N HCl) if your product amine is basic, as you will extract your product into the aqueous layer.

-

Method B: T3P-Mediated Coupling (Process Scale)

Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts. It is less prone to explosive hazards than HOBt/HATU and performs exceptionally well for hindered substrates by driving the equilibrium through entropy (release of stable phosphonate salts).

Reagents & Stoichiometry

-

Substrate: 1-benzyl-3-methylpyrrolidine-3-carboxylic acid (1.0 equiv)

-

Amine:

(1.1 equiv) -

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Protocol

-

Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (

).-

Note: Unlike HATU, T3P allows for "all-in-one" addition, but adding T3P last is standard.

-

-

Addition: Cool the mixture to

. Add T3P solution dropwise to control exotherm. -

Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.

-

Optimization: If conversion is slow due to the C3-methyl sterics, heat to

. T3P is thermally stable.

-

-

Workup (The "Green" Advantage):

-

Add water directly to the reaction mixture.

-

Separate layers. The T3P byproducts are water-soluble and are removed in the aqueous phase.[1]

-

Wash organic layer with

and Brine. -

Dry over

and concentrate.

-

Analytical Validation & Troubleshooting

Expected Data Profile

| Parameter | Method A (HATU) | Method B (T3P) |

| Typical Yield | 85–95% | 75–90% |

| Purity (Crude) | Moderate (requires removal of urea/HATU byproducts) | High (Clean phase separation) |

| Reaction Time | Fast (2–6 hours) | Slower (12–24 hours) |

| Steric Tolerance | Excellent | Very Good |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Extreme steric shielding at C3. | Switch to Acid Chloride Method : Convert acid to acid chloride using Oxalyl Chloride/DMF(cat) in DCM, then react with amine. |

| Product in Aqueous Layer | Product is protonated during workup. | The pyrrolidine nitrogen is basic. Ensure the aqueous workup pH is basic ( |

| Capping/Side Products | Guanidinylation of amine by HATU. | Reduce HATU equivalents or switch to Method B (T3P). Ensure pre-activation time is strictly followed. |

Visualization of Reaction Pathway

Figure 2: Logical workflow for the amidation process, highlighting the critical deprotonation and activation steps required to overcome steric hindrance.

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][4] Journal of the American Chemical Society.[5] Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

-

Sigma-Aldrich. "1-Benzyl-pyrrolidine-3-carboxylic acid amide Product Page." Link

Sources

Topic: Chiral Resolution Methods for 3-Methylpyrrolidine-3-carboxamide Derivatives

An Application and Protocol Guide

Introduction

The 3-methylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a carboxamide group at the C3 position, along with a methyl group, creates a chiral center of significant interest. The enantiomers of 3-methylpyrrolidine-3-carboxamide derivatives can exhibit markedly different pharmacological and toxicological profiles, making the control of stereochemistry a critical aspect of drug design and development.[1] Consequently, robust and efficient methods for the separation of these enantiomers are in high demand.

This comprehensive guide provides detailed application notes and step-by-step protocols for the three primary methods of chiral resolution applicable to 3-methylpyrrolidine-3-carboxamide and its analogs:

-

Diastereomeric Salt Crystallization: A classical, scalable technique ideal for preparative separations.

-

Chiral High-Performance Liquid Chromatography (HPLC): A versatile and powerful analytical and preparative tool for direct enantioseparation.

-

Enzymatic Kinetic Resolution: A highly selective biocatalytic method for producing enantiopure compounds.

This document is intended for researchers, medicinal chemists, and process development scientists, offering both the theoretical underpinnings and practical, field-tested insights required for successful chiral resolution.

Diastereomeric Salt Crystallization: The Classical Approach for Scalable Resolution

Expertise & Experience: The "Why" Behind the Method

Diastereomeric salt crystallization is a time-honored and industrially relevant technique for resolving racemates on a large scale.[3] The method's logic is elegantly simple: a racemic mixture of a base (our target compound) is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures. This difference in solubility is the cornerstone of the separation; by carefully selecting a solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other in the mother liquor.

The success of this method hinges on several critical factors:

-

Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and capable of forming a stable, crystalline salt with the target compound. For the basic pyrrolidine nitrogen in our target molecule, chiral carboxylic acids like tartaric acid derivatives or mandelic acid are excellent candidates.[3][4]

-

Solvent Selection: The ideal solvent must exhibit a significant solubility differential between the two diastereomeric salts. This often requires empirical screening of various solvents and solvent mixtures (e.g., alcohols like ethanol or isopropanol, or aqueous mixtures).[3]

-

Kinetic vs. Thermodynamic Control: Crystallization can be under kinetic or thermodynamic control. Rapid cooling often favors the less soluble salt (kinetic control), while slow cooling and equilibration can lead to the most stable crystal form (thermodynamic control).[4] The rate of cooling is a critical parameter to optimize.

Experimental Protocol: Resolution of (rac)-3-Methylpyrrolidine-3-carboxamide

This protocol provides a generalized workflow. Optimal conditions, particularly the choice of resolving agent and solvent, must be determined empirically.

Step 1: Resolving Agent and Solvent Screening (Small Scale)

-

In separate small vials, dissolve 100 mg of (rac)-3-methylpyrrolidine-3-carboxamide in a minimal amount of various test solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

-

In parallel, prepare solutions of equimolar amounts of candidate chiral acids (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (R)-(-)-mandelic acid) in the same solvents.

-

Combine the solutions of the racemate and the resolving agent. Heat gently to ensure complete dissolution if necessary.

-

Allow the solutions to cool slowly to room temperature, followed by further cooling to 0-4 °C.

-

Observe for crystal formation. The ideal system will produce a significant amount of crystalline solid.

-

Isolate the crystals by filtration and analyze the enantiomeric excess (ee) of the liberated amine (see Step 3) by chiral HPLC to identify the most effective resolving agent/solvent combination.

Step 2: Preparative Scale Resolution

-

To a stirred solution of (rac)-3-methylpyrrolidine-3-carboxamide (1.0 eq) in the optimized solvent (e.g., ethanol), add a solution of the selected enantiopure resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 - 1.0 eq) in the same solvent. The use of 0.5 equivalents of resolving agent is often sufficient and more economical.

-

Heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly and undisturbed to room temperature over several hours to promote the formation of well-defined crystals of the less soluble diastereomeric salt.

-

Further cool the mixture in an ice bath (0-4 °C) for 1-2 hours to maximize crystal yield.

-

Collect the crystalline salt by vacuum filtration, washing with a small amount of the cold solvent.

-

Optional Recrystallization: To improve diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

Step 3: Liberation of the Enantiopure Amine

-

Suspend the diastereomeric salt in water.

-

Add an aqueous solution of a base (e.g., 2 M NaOH) until the pH is >11 to neutralize the chiral acid and liberate the free amine.[4]

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-methylpyrrolidine-3-carboxamide.

-

The mother liquor from Step 2 can be treated similarly to recover the other enantiomer, although it will likely be of lower enantiomeric purity.

Data Presentation

| Parameter | Selection/Condition | Rationale |

| Resolving Agent | (R)-(-)-Mandelic Acid | Forms stable, crystalline salts with amines; commercially available at high enantiopurity. |

| Solvent | Ethanol | Common solvent for salt formation with good solubility differential for many diastereomers.[3] |

| Stoichiometry | 0.5 eq. Resolving Agent | Often sufficient for effective resolution, improving atom economy. |

| Temperature Profile | Slow cooling (RT -> 0°C) | Promotes selective crystallization and high diastereomeric purity. |

| Liberation Base | 2 M Sodium Hydroxide | Ensures complete neutralization of the acidic resolving agent.[4] |

Visualization: Diastereomeric Salt Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chiral High-Performance Liquid Chromatography (HPLC): Precision and Versatility

Expertise & Experience: The "Why" Behind the Method

Chiral HPLC is the gold standard for both the analysis of enantiomeric purity and the preparative separation of enantiomers.[5] The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different stabilities, leading to different interaction strengths and, consequently, different retention times. The enantiomer that forms the more stable complex will be retained longer on the column, allowing for their separation.[5]

Method development in chiral HPLC is largely an empirical process of screening different columns and mobile phases to find the optimal conditions.[6]

-

CSP Selection: Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are exceptionally versatile and are often the first choice for screening.[3] They offer a wide range of interactions (hydrogen bonding, dipole-dipole, π-π stacking) that can lead to successful separation for a broad array of molecules. Macrocyclic glycopeptide phases (e.g., Chirobiotic™) are particularly effective for polar and amine-containing compounds.[6]

-

Mobile Phase Mode:

-

Normal Phase (NP): Heptane/Hexane with an alcohol modifier (Isopropanol or Ethanol) is the most common starting point. The alcohol acts as a competitive binder to the CSP, and its concentration is a key parameter for optimizing retention and resolution.

-

Polar Organic Mode (PO): Using polar solvents like acetonitrile or methanol can provide different selectivity.

-

Reversed-Phase (RP): Acetonitrile/Water or Methanol/Water buffers are used, though they are generally less common for preparative chiral separations.

-

-

Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA) for acidic compounds, diethylamine (DEA) for basic compounds) are often required to improve peak shape and prevent analyte-silica interactions.[3][7] For our basic pyrrolidine derivative, a basic additive like DEA will likely be beneficial in normal phase mode.

Experimental Protocol: Chiral HPLC Method Development Screen

Step 1: Analyte and Mobile Phase Preparation

-

Prepare a stock solution of (rac)-3-methylpyrrolidine-3-carboxamide at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

-

Prepare the screening mobile phases. For a primary screen, use a Heptane/Isopropanol (IPA) system.

-

Mobile Phase A: 90:10 (v/v) Heptane/IPA + 0.1% DEA

-

Mobile Phase B: 80:20 (v/v) Heptane/IPA + 0.1% DEA

-

Mobile Phase C: 70:30 (v/v) Heptane/IPA + 0.1% DEA

-

Step 2: Column Screening and Analysis

-

Select a set of complementary chiral columns for screening. A good starting set includes:

-

A cellulose-based column (e.g., Chiralcel® OD-H)

-

An amylose-based column (e.g., Chiralpak® AD-H)

-

-

Install the first column (e.g., Chiralcel® OD-H) and equilibrate with Mobile Phase A at a flow rate of 1.0 mL/min. Monitor the baseline until stable.

-

Set the UV detector to a suitable wavelength (e.g., 210 nm, where the amide bond absorbs).

-

Inject 5-10 µL of the analyte solution and run the chromatogram.

-

If no separation or poor resolution is observed, repeat the injection using Mobile Phases B and C.

-

Repeat steps 2-5 for the second column (e.g., Chiralpak® AD-H).

Step 3: Optimization

-

Identify the column/mobile phase combination that provides the best "hit" (baseline or near-baseline separation).

-

Fine-tune the separation by adjusting the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time, while decreasing it increases retention and can improve resolution.

-

If peak shape is poor, adjust the concentration of the basic additive (DEA).

-

For preparative scale-up, once the analytical method is optimized, the conditions can be transferred to a larger diameter column with the same stationary phase.

Data Presentation

| Parameter | Condition 1 (Screening) | Condition 2 (Screening) | Rationale |

| CSP Type | Polysaccharide (Cellulose-based) | Polysaccharide (Amylose-based) | Broad applicability and high success rate for a wide range of compounds.[3] |

| Mobile Phase | Heptane/IPA (90/10 to 70/30) | Heptane/IPA (90/10 to 70/30) | Standard normal phase conditions for chiral separations. |

| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | Improves peak shape for basic analytes by suppressing silanol interactions.[7] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV @ 210 nm | UV @ 210 nm | General wavelength for detecting amide-containing compounds. |

Visualization: Chiral HPLC Method Development Workflow

Caption: A systematic workflow for chiral HPLC method development.

Enzymatic Kinetic Resolution: The Biocatalytic Edge

Expertise & Experience: The "Why" Behind the Method

Enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture.[8][9] In a kinetic resolution, the enzyme catalyzes a reaction on one enantiomer at a much faster rate than the other. For our target, 3-methylpyrrolidine-3-carboxamide, which is a cyclic β-amino acid amide, β-aminopeptidases are highly promising catalysts.[10][11] These enzymes can selectively hydrolyze the amide bond of one enantiomer (e.g., the L-enantiomer), converting it to the corresponding carboxylic acid, while leaving the other enantiomer (the D-enantiomer) unreacted.[10]

The reaction is allowed to proceed to approximately 50% conversion, at which point, theoretically, one can obtain the unreacted starting material (amide) and the product (acid) in high enantiomeric excess. The key advantages of EKR are:

-

Exceptional Selectivity: Enzymes often exhibit very high enantioselectivity (E > 100), leading to products with >99% ee.[9][12]

-

Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH, which is ideal for sensitive molecules.[10]

-

Environmental Friendliness: Biocatalysis is a cornerstone of green chemistry, avoiding harsh reagents and solvents.

A potential alternative involves using a lipase (e.g., Candida antarctica Lipase B, CAL-B) to resolve a precursor ester of the target molecule, which would then be converted to the amide in a subsequent step.[12][13] However, direct resolution of the amide with an aminopeptidase is more atom-economical.

Experimental Protocol: Aminopeptidase-Catalyzed Resolution of the Amide

Step 1: Enzyme and Substrate Preparation

-

Select a commercially available β-aminopeptidase (e.g., BapA from Sphingosinicella xenopeptidilytica or DmpA from Ochrobactrum anthropi).[10]

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Prepare a solution or suspension of (rac)-3-methylpyrrolidine-3-carboxamide in the same buffer. The concentration will depend on the substrate's solubility and the enzyme's kinetic parameters (a typical starting point is 10-50 mM).

Step 2: Enzymatic Reaction

-

In a temperature-controlled vessel (e.g., 30 °C), add the substrate solution.

-

Initiate the reaction by adding the enzyme solution.

-

Stir the reaction mixture gently.

-